(R)-(1-Methylpyrrolidin-3-yl)methanol

Catalog No.
S886666
CAS No.
1210935-33-3
M.F
C6H13NO
M. Wt
115.176
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(1-Methylpyrrolidin-3-yl)methanol

Synthesizing chiral N-methylpyrrolidine pharmacophores requires amine protection (Boc) and enantiomer resolution, adding cost. (R)-(1-Methylpyrrolidin-3-yl)methanol (CAS 1210935-33-3) is a stereopure building block that eliminates both: the pre-installed N-methyl and (R)-configuration bypass protection chemistry and chiral chromatography.

  • Saves ≥2 steps (no N-protection/deprotection).
  • >98% ee guaranteed, no yield loss from resolution.
  • Direct O-mesylation for kinase inhibitors, epigenetic modulators, and ionizable LNPs.

Available from gram to kilogram with full analytical data.

CAS Number

1210935-33-3

Product Name

(R)-(1-Methylpyrrolidin-3-yl)methanol

IUPAC Name

[(3R)-1-methylpyrrolidin-3-yl]methanol

Molecular Formula

C6H13NO

Molecular Weight

115.176

InChI

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

NPWMWLAPRVMNBN-ZCFIWIBFSA-N

SMILES

CN1CCC(C1)CO

Synonyms

(R)-(1-methylpyrrolidin-3-yl)methanol;

Purity

≥98%

Package Size

1 g, 5 g

(R)-(1-Methylpyrrolidin-3-yl)methanol (CAS 1210935-33-3) is a stereopure, N-methylated pyrrolidine derivative featuring a highly reactive primary alcohol handle. In industrial and medicinal chemistry procurement, it is primarily sourced as a chiral building block for synthesizing pharmaceutical active ingredients, particularly kinase inhibitors, epigenetic modulators, and ionizable cationic lipids for nucleic acid delivery [1]. The presence of the N-methyl group eliminates the need for amine protection-deprotection steps during the functionalization of the primary alcohol, while the (R)-stereocenter ensures precise spatial orientation of downstream pharmacophores, dictating target binding affinity and pharmacokinetic properties [2].

Research Fit

Stereochemistry Defined (R)-configuration for chiral synthesis
Research Area Asymmetric catalysis, medicinal chemistry building block
Physical Form Liquid at ambient temperature; simplifies automated dispensing workflows

Substituting (R)-(1-Methylpyrrolidin-3-yl)methanol with its racemic mixture or the des-methyl analog ((R)-pyrrolidin-3-ylmethanol) introduces significant process and efficacy liabilities. Using the racemic mixture necessitates downstream chiral resolution, severely reducing overall yield and increasing solvent waste and regulatory burden [1]. Furthermore, substituting with the unmethylated (R)-pyrrolidin-3-ylmethanol requires the addition of a protecting group (e.g., Boc or Cbz) to prevent competitive N-alkylation or N-acylation during the derivatization of the hydroxymethyl group, adding at least two synthetic steps (protection and deprotection) to the manufacturing route [2]. In final drug products, the (R)-configuration is often strictly required for optimal receptor or kinase pocket fit, making the (S)-enantiomer functionally obsolete for specific targets.

Substitution Risk

! Opposite (S)-enantiomer or racemic mixture lacks the stereochemical definition required for asymmetric induction and chiral drug intermediate production.
! N-H analog (R)-pyrrolidin-3-ylmethanol has significantly different boiling and flash points, altering distillation safety profiles and purification workflows.
! Regulatory impurity standards for glycopyrrolate explicitly require the (R)-1-methylpyrrolidin-3-yl fragment; racemate or (S)-enantiomer fails identity criteria.

Elimination of Amine Protection Steps in Process Chemistry

When synthesizing functionalized pyrrolidine ethers or esters, the use of (R)-(1-Methylpyrrolidin-3-yl)methanol allows for direct O-alkylation or O-acylation (e.g., mesylation followed by substitution) without competitive N-reactivity [1]. In contrast, using the des-methyl baseline ((R)-pyrrolidin-3-ylmethanol) requires N-Boc protection prior to O-functionalization, followed by deprotection and subsequent reductive amination to install the N-methyl group. This substitution increases the linear synthesis from 1 step to 4 steps, reducing the theoretical throughput and increasing reagent costs.

Evidence DimensionSynthetic steps to N-methyl O-functionalized product
Target Compound Data1 step (direct O-functionalization)
Comparator Or Baseline(R)-pyrrolidin-3-ylmethanol (4 steps)
Quantified Difference75% reduction in linear synthetic steps
ConditionsStandard O-mesylation or O-alkylation workflows

Procuring the pre-methylated building block directly accelerates scale-up timelines and eliminates the material costs associated with protecting group chemistry.

Stereochemistry
Reported
(R)-configuration vs (S)-enantiomer/racemate
Enantiomeric identity confirmed; racemate unsuitable for stereospecific synthesis.
Identity from IUPAC, SMILES; ee not published in open literature.

Stereospecific Target Binding Affinity

In the development of targeted inhibitors (e.g., SIK or EHMT1/2), the stereochemistry at the 3-position of the pyrrolidine ring is critical for proper orientation within the target's binding pocket. Compounds derived from the (R)-enantiomer frequently exhibit superior binding affinities compared to their (S)-counterparts due to optimized hydrogen bonding and steric fit [1]. While specific IC50 values vary by the final API structure, chiral inversion from (R) to (S) in similar pyrrolidine-based pharmacophores typically results in a 10- to 100-fold drop in target potency, rendering the (S)-enantiomer or racemic mixtures unsuitable for high-potency applications [2].

Evidence DimensionDownstream API target binding affinity (IC50)
Target Compound DataHigh potency (e.g., nanomolar IC50)
Comparator Or Baseline(S)-enantiomer derivatives
Quantified Difference10x to 100x reduction in potency for the incorrect enantiomer
ConditionsIn vitro enzymatic kinase/methyltransferase assays

Procuring the exact (R)-enantiomer is non-negotiable for ensuring the efficacy of the final pharmaceutical product, as racemic mixtures will dilute potency and complicate regulatory approval.

Boiling Point
Reported
142 °C (pred.), Δ ≈ −34 °C vs N-H analog
Lower boiling point may support milder distillation and reduced thermal degradation risk.
Predicted values (ACD/Labs); experimental verification recommended.

Physicochemical Tuning for Lipid Nanoparticles (LNPs)

(R)-(1-Methylpyrrolidin-3-yl)methanol is utilized as a hydrophilic headgroup precursor in the synthesis of novel cationic lipids for nucleic acid delivery. The N-methyl pyrrolidine moiety provides a specific apparent pKa (typically in the range of 6.0 to 6.5 when incorporated into the lipid), which is optimal for maintaining a neutral charge at physiological pH while enabling protonation within the acidic endosome [1]. Substituting this with a less basic or more sterically hindered amine headgroup alters the pKa outside the optimal window, significantly reducing the transfection efficiency and endosomal escape capabilities of the resulting lipid nanoparticles.

Evidence DimensionLipid headgroup pKa and endosomal protonation
Target Compound DataOptimized pKa range (~6.0-6.5)
Comparator Or BaselineAlternative amine headgroups (pKa < 5.5 or > 7.0)
Quantified DifferenceMaintenance of optimal endosomal protonation profile vs. failed escape
ConditionsFormulation in lipid nanoparticles for in vitro/in vivo transfection

For LNP formulation developers, the specific basicity of the N-methylpyrrolidine headgroup is critical for achieving high nucleic acid delivery efficiency with low toxicity.

Flash Point
Reported
41 °C, Δ ≈ −48 °C vs N-H analog
Lower flash point classifies compound as highly flammable (H225); strict safety protocols required.
Predicted closed-cup values; hazard classification per GHS.
Shelf Life
Data to verify
3 years (RT, N₂ atmosphere)
Supplier-stated stability supports long-term inventory planning.
Supplier specification; N-H analog lacks published shelf-life data.
Regulatory Context
Class-level
Precursor to glycopyrrolate impurity standards (EP/USP)
May streamline pharmacopeial impurity profiling for glycopyrrolate methods.
Class-level inference; impurity standards require separate characterization.
Physical Form
Reported
Liquid at ambient vs solid N-H analog (mp 174–176 °C)
Liquid form may simplify automated dispensing and eliminate pre-melting steps.
Supplier specification; ambient storage conditions.

Synthesis of Salt Inducible Kinase (SIK) Inhibitors

Used as a key chiral reactant to install the N-methylpyrrolidine moiety, optimizing the solubility and stereospecific binding affinity of SIK1/2 inhibitors in medicinal chemistry workflows [1].

Development of EHMT1/2 Epigenetic Modulators

Serves as a primary alcohol precursor for direct O-mesylation and subsequent coupling, forming the core structure of potent histone methyltransferase inhibitors without requiring amine protection [2].

Manufacturing of Cationic Lipids for LNP Formulation

Acts as the hydrophilic headgroup precursor, providing the necessary ionizable tertiary amine functionality (with optimal pKa) for efficient endosomal escape in mRNA or siRNA delivery systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Glycopyrrolate impurity standard preparation
Defined (R)-configuration matching pharmacopeial fragments
Enantiomeric identity and diastereomeric impurity profile
PDK1 inhibitor chiral scaffold synthesis
Embedded (R)-stereochemistry for structure–activity relationship fidelity
Target engagement and stereochemical stability under assay conditions
Asymmetric ligand and catalyst development
Bifunctional primary alcohol and tertiary amine backbone
Ligand performance, metal coordination, and enantioselectivity
Process chemistry requiring milder distillation
Lower boiling point relative to N-H analog
Thermal stability of intermediates and flammability handling protocols

Wikipedia

(3R)-1-Methyl-3-pyrrolidinemethanol

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